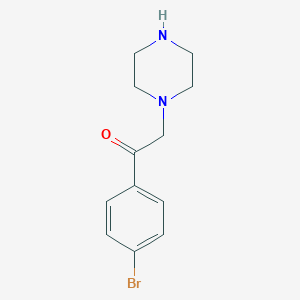

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

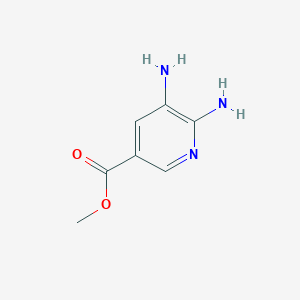

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15BrN2O . It is also known by other names such as 1-Acetyl-4-(4-bromophenyl)-piperazine and Ethanone, 1-[4-(4-bromophenyl)-1-piperazinyl]- .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group attached to a piperazine ring via an ethanone linker . The molecular weight of this compound is 283.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H15BrN2O), molecular weight (283.16), and its various synonyms . More specific properties such as melting point, boiling point, and solubility are not provided in the search results .Applications De Recherche Scientifique

Hydrogen-Bonding Patterns

The compound 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone and its analogues have been studied for their hydrogen-bonding patterns. These studies reveal bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These hydrogen-bonding interactions are crucial for stabilizing the crystal structures of these compounds (Balderson et al., 2007).

Antipsychotic Activity

Research into the pharmacological applications of 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone derivatives has shown considerable anti-dopaminergic and anti-serotonergic activity, indicating potential as antipsychotic drugs. Specific derivatives have shown impressive antipsychotic profiles with lower potency for catalepsy induction, suggesting their value in designing compounds with desired pharmacological profiles (Bhosale et al., 2014).

Synthesis Techniques

The compound and its derivatives have been synthesized using various techniques, including one-pot Biginelli synthesis, highlighting efficient methods for obtaining dihydropyrimidinone derivatives containing the piperazine/morpholine moiety. These syntheses contribute to the development of novel compounds with potential pharmaceutical applications (Bhat et al., 2018).

Microwave-Assisted Synthesis

Efficient eco-friendly microwave-assisted synthesis methods have been reported for 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone derivatives, providing an advantageous approach over conventional methods in terms of reaction speed and environmental impact. The synthesis of specific triazole derivatives using microwave irradiation demonstrates the utility of this approach in creating novel compounds with potential biological activities (Said et al., 2020).

Electrochemical Synthesis

The electrochemical synthesis of new substituted phenylpiperazine derivatives from 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone has been explored, revealing a facile and environmentally friendly method for the synthesis of phenylpiperazine derivatives in aqueous solutions. This approach underscores the potential for green chemistry in the development of new chemical entities (Nematollahi & Amani, 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYCWKDPKBQIKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406241 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109607-56-9 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)